molecular formula C8H5F3O2 B1346576 4-(Trifluoromethoxy)benzaldehyde CAS No. 659-28-9

4-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1346576
CAS No.: 659-28-9
M. Wt: 190.12 g/mol
InChI Key: XQNVDQZWOBPLQZ-UHFFFAOYSA-N
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Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethoxy)benzaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability .

Biological Activity

4-(Trifluoromethoxy)benzaldehyde is a compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and cholinesterase inhibition activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C8H5F3O2\text{C}_8\text{H}_5\text{F}_3\text{O}_2, features a trifluoromethoxy group attached to a benzaldehyde structure. This unique substitution enhances its reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, hydrazones derived from this compound have been tested against various bacterial strains:

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
Hydrazone 1Staphylococcus aureus32 µg/mL
Hydrazone 2Escherichia coli16 µg/mL
Hydrazone 3Pseudomonas aeruginosa64 µg/mL

These findings indicate that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. For example, studies evaluating its derivatives against different cancer cell lines have yielded promising results:

CompoundCancer Cell LineIC50 (µM)
Compound AHepG2 (liver cancer)6.83
Compound BMCF-7 (breast cancer)3.64
Compound CHeLa (cervical cancer)5.18

These results indicate that some derivatives exhibit strong antiproliferative activity, making them candidates for further development in cancer therapy .

Cholinesterase Inhibition

Another significant biological activity of this compound is its ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Recent studies have reported the following IC50 values for cholinesterase inhibition:

CompoundEnzyme TypeIC50 (µM)
Hydrazone DAcetylcholinesterase (AChE)46.8
Hydrazone EButyrylcholinesterase (BuChE)19.1

The dual inhibition of both AChE and BuChE suggests that these compounds may have therapeutic potential in treating cognitive disorders .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Chemistry & Biodiversity evaluated the antimicrobial properties of hydrazones derived from this compound. The compounds were tested against various pathogens, showing significant inhibition at low concentrations .
  • Anticancer Evaluation : Research conducted on the antiproliferative effects of substituted benzaldehydes indicated that compounds containing the trifluoromethoxy group demonstrated enhanced cytotoxicity against several cancer cell lines compared to their unsubstituted counterparts .
  • Neuroprotective Potential : The cholinesterase inhibitory activity of hydrazones synthesized from this compound was assessed using Ellman's method, revealing promising results for potential use in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Trifluoromethoxy)benzaldehyde, and how are reaction conditions optimized?

  • Methodology : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of nitroimidazole derivatives, this compound reacts with dimetridazole under basic conditions (NaOEt) to form vinylimidazole derivatives . Optimization involves adjusting stoichiometry (e.g., 1.3 equivalents of aldehyde), solvent polarity (ethanol or CH₂Cl₂), and reaction time (3–24 hours). Column chromatography with gradient elution (CH₂Cl₂ → 10% CH₃OH/CH₂Cl₂) is used for purification.
  • Key Parameters : Monitor reaction progress via TLC and characterize products using ¹H/¹³C NMR and HRMS to confirm structural integrity .

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H NMR : Distinct aldehyde proton signals appear at δ 9.8–10.2 ppm. Aromatic protons in the trifluoromethoxy-substituted benzene ring resonate at δ 7.3–8.0 ppm (doublets or multiplets due to coupling with fluorine) .
  • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm. The trifluoromethoxy group (OCF₃) generates a quartet near δ 120–125 ppm due to ¹J coupling with fluorine .
  • HRMS : Used to verify molecular ion peaks (e.g., [M + H]+ for derivatives) with <1 ppm error .

Q. What solvents and conditions are suitable for storing this compound?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light, as UV radiation can degrade the trifluoromethoxy moiety .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The -OCF₃ group is strongly electron-withdrawing (-I effect), which polarizes the aldehyde carbonyl, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., formation of Schiff bases) but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to reduced electron density on the aromatic ring. Use of electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) improves yields .
  • Data Contradiction : Reported yields for Suzuki couplings vary (14–77%), attributed to competing side reactions (e.g., aldehyde oxidation). Control experiments with radical scavengers (e.g., BHT) can mitigate this .

Q. What computational methods predict the regioselectivity of this compound in electrophilic aromatic substitution?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution. The trifluoromethoxy group directs electrophiles to the meta position due to its -I effect, but steric hindrance from the OCF₃ group may favor para substitution in bulky systems. Validate predictions experimentally using nitration or halogenation reactions .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Case Study : Derivatives like SM82 (a nitrobenzaldehyde-thioether) show variable antimicrobial activity against Giardia lamblia. Contradictions arise from differences in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC₅₀) with triplicate measurements .

Properties

IUPAC Name

4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNVDQZWOBPLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216105
Record name p-(Trifluoromethoxy)benzaldehyde
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-28-9
Record name 4-(Trifluoromethoxy)benzaldehyde
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Record name p-(Trifluoromethoxy)benzaldehyde
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Record name p-(Trifluoromethoxy)benzaldehyde
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Record name p-(trifluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

Diisobutylaluminium hydride (11.8 ml. 1M solution in toluene) was added to a stirred solution of 4-cyanophenyl trifluoromethyl ether (2.0 g., Fairfield) in dry diethyl ether (100 ml.). The mixture was refluxed with stirring for 3 hours. The mixture was cooled and dioxane (5 ml.) containing water 1.0 ml.) was added. Dilute hydrochloric acid was added (60 ml. of 10% solution). The mixture was stirred for 30 minutes and extracted with diethyl ether. The ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo and the residue was purified by chromatography on silica, eluting with 9:1 hexane:diethyl ether. 4-Trifluoromethoxybenzaldehyde was obtained as a colourless liquid (1.65 g.).
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Synthesis routes and methods II

Procedure details

The above alcohol was oxidised using the conditions of Swern (oxalyl chloride, 2.05 ml; dimethyl sulphoxide, 3.33 ml and triethylamine, 14.8 ml) in dichloromethane to give 4-trifluoromethoxy benzaldehyde (4 g). NMR 1H: 10.04(2H,s), 7.98(2H,d), 7.35(2H,d).
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Synthesis routes and methods III

Procedure details

A solution of 4-trifluoromethoxyiodobenzene (39.28 g.) in anhydrous diethyl ether (200 ml.) was added dropwise at -70° C. to n-butyl-lithium (96 ml. of a 1.6M solution in hexane) over 25 minutes. The solution was stirred for 30 minutes, and then dimethylformamide (14.83 g.) and anhydrous ether (50 ml.) were added over 15 minutes. After 1 hour, the solution was allowed to warm to -20° and was then hydrolysed by the addition of 3N hydrochloric acid (150 ml.). The organic layer was separated, and the aqueous layer was extracted twice with diethyl ether. The ether extracts were combined, washed with water, dried over magnesium sulphate and filtered, and the solvent was evaporated to give a yellow oil. Distillation of this oil gave 4-trifluoromethoxy benzaldehyde, b.p. 75°-7°/8 mm. of mercury, pressure.
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Synthesis routes and methods IV

Procedure details

To a solution of hexamethylenetetramine (300 g; 2.14 mole) in ethanol (900 ml) and water (600 ml) a mixture of α-bromo-4-trifluoromethoxytoluene and α,α-dibromo-4-trifluoromethoxytoluene (300 g; 1.11 mole; 76:24 mixture) is added. The reaction mixture is stirred and heated at reflux for 3 hours under a nitrogen atmosphere, and then stirred overnight at room temperature.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Trifluoromethoxy)benzaldehyde
4-(Trifluoromethoxy)benzaldehyde
4-(Trifluoromethoxy)benzaldehyde
4-(Trifluoromethoxy)benzaldehyde
4-(Trifluoromethoxy)benzaldehyde
4-(Trifluoromethoxy)benzaldehyde

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